o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride
Overview
Description
O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride is a useful research compound. Its molecular formula is C7H8Cl3NO and its molecular weight is 228.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Bioremediation Studies
o-(2,6-Dichlorobenzyl)-hydroxylamine hydrochloride is investigated in the context of bioremediation, particularly in the reductive metabolism of nitroaromatic compounds like 2,4,6-trinitrotoluene. Hydroxylamines, such as those derived from o-(2,6-Dichlorobenzyl)-hydroxylamine hydrochloride, act as intermediates in these processes. Their instability in aqueous solutions, especially in the presence of oxygen, affects the mass balance in bioremediation systems where only aminated products are monitored, pointing to alternative reaction pathways to amines (Wang, Zheng, & Hughes, 2004).
Analytical Chemistry
In analytical chemistry, similar compounds to o-(2,6-Dichlorobenzyl)-hydroxylamine hydrochloride are used for the determination of carbonyl-containing compounds. A review discusses the use of O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride for determining various compounds in different samples, including water, blood, and air (Cancilla & Que Hee, 1992).
Cytotoxicity Studies
Compounds related to o-(2,6-Dichlorobenzyl)-hydroxylamine hydrochloride are evaluated for cytotoxicity. For instance, the synthesis of certain cyclohexanone oximes and their analogues demonstrated selective toxicity against various tumor cell lines in National Cancer Institute screens (Dimmock et al., 1992).
Chemical Synthesis
In chemical synthesis, o-(2,6-Dichlorobenzyl)-hydroxylamine hydrochloride derivatives are involved in reactions like the facile synthesis of N,O-bis(tert-butoxycarbonyl)-hydroxylamine. This synthesis represents an improvement in safety and efficiency using readily available reagents (Staszak & Doecke, 1993).
Environmental Chemistry
In environmental chemistry, the production of hydroxyl radicals via the activation of hydrogen peroxide by hydroxylamine, a related compound, is significant. This process involves the generation of hydroxyl radicals (HO·) solely from hydrogen peroxide (H2O2) activated by hydroxylamine (HA), expanding the understanding of HO· role in environmental processes (Chen et al., 2015).
Fungicidal Activity
In the field of agriculture, derivatives of o-(2,6-Dichlorobenzyl)-hydroxylamine hydrochloride have been investigated for fungicidal properties. For example, a study on 3-(2,6-Dichlorophenyl)-5-(1-Pyrrolidone)-2,3-Isoxazoline, synthesized using a related process, displayed excellent fungicidal activity against Rhizoctonia solani (Guo-hu, 2014).
Mechanism of Action
Target of Action
It is related to dichlorobenzyl alcohol, which is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections .
Mode of Action
Related compounds such as dichlorobenzyl alcohol act as antiseptics, indicating that they likely interact with bacterial cell walls or metabolic processes to exert their effects .
Biochemical Pathways
Antiseptics like dichlorobenzyl alcohol typically disrupt essential biochemical pathways in bacteria, such as cell wall synthesis or energy metabolism, leading to bacterial death .
Result of Action
As an antiseptic, it is likely to result in the death of bacteria and viruses in the mouth and throat, thereby alleviating infections .
Properties
IUPAC Name |
O-[(2,6-dichlorophenyl)methyl]hydroxylamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO.ClH/c8-6-2-1-3-7(9)5(6)4-11-10;/h1-3H,4,10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAXSKXALNKDRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601608 | |
Record name | O-[(2,6-Dichlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1885-52-5 | |
Record name | O-[(2,6-Dichlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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